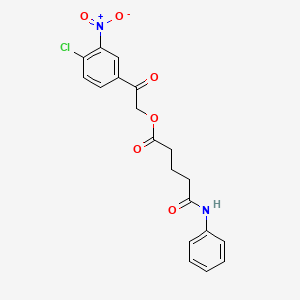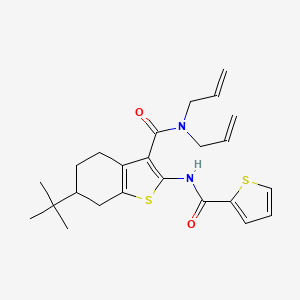
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-oxo-5-(phenylamino)pentanoate
Overview
Description
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-oxo-5-(phenylamino)pentanoate is a complex organic compound that features both aromatic and aliphatic components It is characterized by the presence of a chloro-nitrophenyl group, an oxoethyl group, and a phenylamino-pentanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-oxo-5-(phenylamino)pentanoate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-chlorophenyl, undergoes nitration to introduce the nitro group, forming 4-chloro-3-nitrophenyl.
Esterification: The nitrophenyl compound is then reacted with oxoethyl groups under acidic conditions to form the ester linkage.
Amidation: The ester is further reacted with phenylamino-pentanoic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-oxo-5-(phenylamino)pentanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Hydrolysis Conditions: Aqueous hydrochloric acid, sodium hydroxide solution.
Major Products
Reduction: 2-(4-amino-3-nitrophenyl)-2-oxoethyl 5-oxo-5-(phenylamino)pentanoate.
Substitution: 2-(4-substituted-3-nitrophenyl)-2-oxoethyl 5-oxo-5-(phenylamino)pentanoate.
Hydrolysis: 4-chloro-3-nitrophenyl acetic acid and phenylamino-pentanoic acid.
Scientific Research Applications
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-oxo-5-(phenylamino)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-oxo-5-(phenylamino)pentanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylamino group can form hydrogen bonds with proteins, affecting their function. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-oxo-5-(methylamino)pentanoate: Similar structure but with a methylamino group instead of a phenylamino group.
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-oxo-5-(ethylamino)pentanoate: Similar structure but with an ethylamino group instead of a phenylamino group.
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-oxo-5-(propylamino)pentanoate: Similar structure but with a propylamino group instead of a phenylamino group.
Uniqueness
The presence of the phenylamino group in 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 5-oxo-5-(phenylamino)pentanoate provides unique chemical properties, such as enhanced stability and specific interactions with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 5-anilino-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O6/c20-15-10-9-13(11-16(15)22(26)27)17(23)12-28-19(25)8-4-7-18(24)21-14-5-2-1-3-6-14/h1-3,5-6,9-11H,4,7-8,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENJOCVXOZCEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-4-methyl-1-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B3936735.png)
![N-[2-methoxy-4-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3936738.png)
![2-[2-(2-bromophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B3936745.png)
![4-[3-(2,6-diisopropylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3936750.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B3936757.png)
![1-[4-(2-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B3936768.png)
![4-[2-[2-(2-Tert-butyl-4-methylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde](/img/structure/B3936775.png)
![1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B3936778.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3936793.png)
![6-tert-butyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936795.png)
![ethyl 4-methyl-2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B3936802.png)
![N-(2-methylbenzyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B3936804.png)
![N-{[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbenzamide](/img/structure/B3936810.png)

